molecular formula C13H21N3O4S2 B8121756 Biotinyl-cysteine

Biotinyl-cysteine

Cat. No.: B8121756
M. Wt: 347.5 g/mol
InChI Key: DOUMOUNXKYQRIT-KBIXCLLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinyl-cysteine is a compound formed by the covalent attachment of biotin, a water-soluble B-vitamin, to the amino acid cysteine. Biotin, also known as vitamin B7 or vitamin H, is essential for various metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. Cysteine is a sulfur-containing amino acid that plays a crucial role in protein synthesis and detoxification. The combination of these two molecules results in this compound, which is widely used in biochemical research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of biotinyl-cysteine typically involves the reaction of biotin with cysteine under specific conditions. One common method is the use of biotinylation reagents that target the sulfhydryl group of cysteine. The reaction is usually carried out in an aqueous solution at a neutral pH, with the presence of a coupling agent such as N-hydroxysuccinimide ester to facilitate the formation of the biotin-cysteine bond .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Biotinyl-cysteine can undergo various chemical reactions, including:

    Oxidation: The sulfhydryl group of cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free sulfhydryl groups.

    Substitution: The biotinyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biotinyl-cysteine has a wide range of applications in scientific research, including:

Mechanism of Action

Biotinyl-cysteine exerts its effects through the high-affinity interaction between biotin and avidin or streptavidin. This interaction is one of the strongest known non-covalent interactions, allowing for the precise binding and detection of biotinylated molecules. The biotinyl group serves as a tag, enabling the selective capture and analysis of biotinylated proteins and peptides. The molecular targets and pathways involved include biotin-dependent carboxylases, which play critical roles in metabolic processes .

Comparison with Similar Compounds

    Biotinyl-lysine: Similar to biotinyl-cysteine but involves the attachment of biotin to lysine.

    Biotinyl-serine: Involves the attachment of biotin to serine.

    Biotinyl-threonine: Involves the attachment of biotin to threonine.

Comparison: this compound is unique due to the presence of the sulfhydryl group in cysteine, which allows for specific reactions such as disulfide bond formation and reduction. This property makes this compound particularly useful in studying redox reactions and protein folding. In contrast, biotinyl-lysine, biotinyl-serine, and biotinyl-threonine do not possess sulfhydryl groups and thus have different reactivity and applications .

Properties

IUPAC Name

(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S2/c17-10(14-7(5-21)12(18)19)4-2-1-3-9-11-8(6-22-9)15-13(20)16-11/h7-9,11,21H,1-6H2,(H,14,17)(H,18,19)(H2,15,16,20)/t7-,8-,9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUMOUNXKYQRIT-KBIXCLLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC(CS)C(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CS)C(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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